molecular formula C8H9NOS B14385230 N-(4-Hydroxyphenyl)ethanethioamide CAS No. 88416-55-1

N-(4-Hydroxyphenyl)ethanethioamide

Cat. No.: B14385230
CAS No.: 88416-55-1
M. Wt: 167.23 g/mol
InChI Key: XLPXILAXLUETOG-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)ethanethioamide is a chemical compound offered for research and development purposes. As a thioamide analog of N-(4-hydroxyphenyl)acetamide (acetaminophen), it is of significant interest in medicinal chemistry and drug discovery programs. Researchers are exploring its potential as a key intermediate in the synthesis of novel heterocyclic compounds and its possible pharmacological activities. The specific mechanism of action, biological targets, and detailed applications for this compound are areas of active investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product documentation for detailed handling, storage, and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxyphenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6(11)9-7-2-4-8(10)5-3-7/h2-5,10H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPXILAXLUETOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611376
Record name N-(4-Hydroxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88416-55-1
Record name N-(4-Hydroxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature, Chemical Structure, and Background in Academic Literature

N-(4-Hydroxyphenyl)ethanethioamide is the systematic name for a molecule that is an analogue of the common analgesic and antipyretic drug, N-(4-hydroxyphenyl)acetamide, also known as paracetamol or acetaminophen (B1664979). The key structural difference is the substitution of the oxygen atom in the acetamide (B32628) group with a sulfur atom, forming a thioamide.

Table 1: Compound Nomenclature and Identifiers

PropertyValue
Systematic Name This compound
Molecular Formula C₈H₉NOS
Structure A benzene (B151609) ring substituted with a hydroxyl (-OH) group and an ethanethioamide (-NHC(S)CH₃) group at positions 1 and 4, respectively.

A comprehensive review of academic databases reveals a significant lack of studies focused specifically on this compound. While research on paracetamol and its various derivatives is abundant, the thioamide analogue appears to be a scientific curiosity rather than a subject of in-depth investigation. nih.govrsc.orgopenaccessjournals.comnih.govdovepress.com No dedicated synthesis, characterization, or biological activity studies for this specific compound are readily available in the public domain.

Significance and Research Context of the Ethanethioamide Moiety

The ethanethioamide functional group, more broadly known as a thioamide, is a critical structural motif in medicinal chemistry. The replacement of an amide's carbonyl oxygen with sulfur can profoundly alter a molecule's physicochemical and biological properties. nist.gov

Thioamides are recognized for several key characteristics:

Modified Polarity and Lipophilicity: The sulfur atom generally decreases the polarity and increases the lipophilicity of a molecule compared to its amide counterpart.

Altered Hydrogen Bonding: Thioamides are better hydrogen bond donors but weaker acceptors than amides.

Bioisosteric Replacement: The thioamide group serves as a bioisostere of the amide group, meaning it can replace the amide without significantly altering the molecule's shape, yet potentially improving its biological activity or metabolic stability.

Therapeutic Applications: Thioamide-containing compounds have been investigated for a wide range of therapeutic activities, including as anticancer, antiviral, and antimicrobial agents.

Given these properties, the ethanethioamide moiety in N-(4-Hydroxyphenyl)ethanethioamide would be expected to confer different biological and pharmacokinetic profiles compared to paracetamol. However, without specific research, these remain theoretical considerations.

Current Gaps and Future Directions in N 4 Hydroxyphenyl Ethanethioamide Research

Direct Synthesis Approaches to Ethanethioamides

Direct methods for the synthesis of ethanethioamides often involve the conversion of a corresponding amide or other suitable precursors in a single or few steps.

Copper-Catalyzed C-H Activation and Thioketene (B13734457) Release/Capture

A modern approach to thioamide synthesis involves the copper-catalyzed C-H activation of 1,2,3-thiadiazoles. rsc.orgrsc.org This method facilitates the slow release of highly reactive thioketene intermediates, which are then captured by amines to form thioamides. The copper catalyst plays a crucial role in coordinating with the sulfur atom of the thioketene, which tempers its high reactivity and prevents dimerization. rsc.org

The proposed mechanism begins with the reduction of a Cu(II) salt to the active Cu(I) species. rsc.org This is followed by the rate-determining C-H activation of the 1,2,3-thiadiazole. rsc.orgrsc.org The resulting intermediate undergoes ring-opening to release nitrogen gas and form an alkynethiolate copper salt, which is then protonated to generate the coordinated thioketene. rsc.org Finally, nucleophilic attack by an amine yields the desired thioamide. rsc.org This strategy has proven effective for a broad range of 1,2,3-thiadiazoles and amines, including the late-stage thioamidation of complex molecules like drugs and peptides. rsc.org

CatalystReactantsProductKey Features
Copper(I)1,2,3-Thiadiazole, AmineThioamideC-H activation, Slow release of thioketene, Broad substrate scope

This table summarizes the key components of the copper-catalyzed thioamide synthesis.

Reactions with Thiosemicarbazide (B42300)

Thiosemicarbazides are versatile reagents in organic synthesis and can be used as precursors for various heterocyclic compounds and thioamides. nih.govresearchgate.net The synthesis of thiosemicarbazide derivatives often involves the condensation reaction between a substituted thiosemicarbazide and an aldehyde or ketone. nih.govchemmethod.comscribd.com For instance, reacting various aldehydes with 4-phenylthiosemicarbazide (B147422) or thiosemicarbazide itself in methanol (B129727) at room temperature can produce a range of thiosemicarbazide derivatives in good yields. nih.gov These derivatives can then potentially be transformed into the corresponding thioamides through further chemical modifications. The general method for preparing thiosemicarbazides often involves reacting isothiocyanates with hydrazine (B178648) hydrate. google.com

Reactant 1Reactant 2Product Type
Substituted ThiosemicarbazideAldehyde/KetoneThiosemicarbazone
IsothiocyanateHydrazine HydrateThiosemicarbazide

This table outlines common reactions involving thiosemicarbazide for the synthesis of its derivatives.

Other Established Thioamide Synthesis Routes

A widely used and traditional method for synthesizing thioamides is the thionation of amides using Lawesson's reagent. organic-chemistry.orgresearchgate.netmdpi.com This reagent efficiently converts the carbonyl group of an amide into a thiocarbonyl group, yielding the corresponding thioamide. organic-chemistry.org The reaction is often carried out in solvents like toluene (B28343) under reflux conditions. mdpi.combeilstein-journals.org While effective, a notable drawback of using Lawesson's reagent is the formation of phosphorus-containing byproducts that can complicate the purification of the desired thioamide. beilstein-journals.org To address this, modified workup procedures have been developed, such as using ethylene (B1197577) glycol to decompose the byproduct. beilstein-journals.org

Other thionating agents like phosphorus pentasulfide (P₄S₁₀) can also be employed for this transformation, though they may require harsher reaction conditions. organic-chemistry.org A one-pot strategy has been developed that involves converting N-aryl-substituted benzamides to benzimidoyl chlorides with thionyl chloride, followed by reaction with a dithiocarbamate (B8719985) salt to produce the N-aryl-substituted benzothioamide at room temperature. mdpi.com

Indirect Synthesis and Precursor Modifications

Indirect methods provide alternative pathways to this compound, often starting from readily available precursors and involving multiple synthetic steps.

Derivatization from N-(4-Hydroxyphenyl)acetamide (Paracetamol) Precursors

N-(4-Hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen (B1664979), serves as a logical and accessible starting material for the synthesis of its thioamide analog. google.comresearchgate.netopenaccessjournals.com The most direct conceptual route involves the thionation of the amide group in paracetamol. This can be achieved using a thionating agent like Lawesson's reagent.

The synthesis of paracetamol itself is well-established. A common laboratory and industrial method involves the acetylation of 4-aminophenol (B1666318). digitellinc.comaber.ac.uk 4-Aminophenol can be prepared from the reduction of 4-nitrophenol, which is synthesized by the nitration of phenol (B47542). jcbsc.org An alternative synthesis of 4-aminophenol starts from hydroquinone. digitellinc.com

A related precursor, N-(4-nitrophenyl)acetamide, is an important intermediate in the synthesis of N-(4-hydroxyphenyl)acetamide. jcbsc.org It is synthesized by the nitration of acetanilide. jcbsc.org Subsequent reduction of the nitro group to an amine, followed by hydrolysis of the acetyl group and re-acetylation of the amine in the presence of the hydroxyl group, or selective reduction of the nitro group are potential pathways.

PrecursorReagentProduct
N-(4-Hydroxyphenyl)acetamideLawesson's ReagentThis compound
4-AminophenolAcetic Anhydride (B1165640)N-(4-Hydroxyphenyl)acetamide
N-PhenylacetamideNitrating Mixture (HNO₃/H₂SO₄)N-(4-Nitrophenyl)acetamide

This table highlights key transformations in the synthesis of this compound from paracetamol and its precursors.

Reductive Carbonylation of Nitrobenzene Derivatives

Reductive carbonylation of nitroaromatics presents another synthetic strategy. This process typically involves reacting a nitroaromatic compound with carbon monoxide in the presence of a catalyst to produce various nitrogen-containing compounds. rsc.orgnih.govresearchgate.net For example, palladium on carbon (Pd/C) can catalyze the reductive carbonylation of nitroarenes to produce unsymmetrical ureas. rsc.org Similarly, ruthenium carbonyl complexes have been used to catalyze the reductive carbonylation of o-nitroaromatic derivatives. researchgate.net While not a direct route to thioamides, this methodology could potentially be adapted. For instance, a nitro-substituted precursor could undergo reductive carbonylation to form an intermediate that is subsequently converted to the desired thioamide. The reductive carbonylation of nitroarenes in the presence of methanol and carbon monoxide is a known route to carbamates, which are important industrial intermediates. nih.gov

Alternative Multi-Step Synthetic Pathways

The primary and most direct method for synthesizing this compound is the thionation of its corresponding amide precursor, N-(4-hydroxyphenyl)acetamide. This transformation is commonly achieved using thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgresearchgate.net Lawesson's reagent is often preferred as it allows for milder reaction conditions compared to the higher temperatures required for P₄S₁₀. organic-chemistry.org The reaction involves the conversion of the carbonyl group of the amide into a thiocarbonyl group. numberanalytics.com

An alternative multi-step approach begins with 4-aminophenol and maleic anhydride. These react to form an intermediate which can then be further processed. For instance, 4-aminophenol reacts with maleic anhydride in dimethylformamide (DMF) to form (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid. mdpi.com Subsequent reactions would be required to introduce the ethanethioamide functionality.

More complex, multi-component reactions offer pathways to various aryl thioamides. One such method involves the reaction of aryl aldehydes, thiourea (B124793), and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) in the presence of potassium persulfate. mdpi.com This transition-metal-free approach provides a route to a range of functionalized aryl thioamides. Another strategy involves a three-component reaction between alkynes, elemental sulfur, and aliphatic amines, which is noted for its atom economy. organic-chemistry.orgorganic-chemistry.org

The following table summarizes a common pathway for the synthesis of this compound:

StepStarting MaterialReagent(s)Intermediate/ProductDescription
14-AminophenolAcetic anhydrideN-(4-hydroxyphenyl)acetamideAcetylation of the amino group.
2N-(4-hydroxyphenyl)acetamideLawesson's reagentThis compoundThionation of the amide to form the thioamide. organic-chemistry.orgnumberanalytics.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the thionation of N-(4-hydroxyphenyl)acetamide using Lawesson's reagent, solvents such as toluene or xylene are commonly employed, and the reaction is typically heated to ensure completion. numberanalytics.com The reaction rate is generally faster for amides compared to esters under these conditions. nih.gov The use of microwave irradiation has been explored as a method to accelerate thionation reactions, potentially leading to shorter reaction times and improved yields. mdpi.com

In multi-component syntheses of aryl thioamides, the choice of catalyst and solvent system is critical. For example, in the synthesis of aryl thioamides from aryl aldehydes, the use of potassium persulfate as a promoter and DMF as the solvent has been shown to be effective. mdpi.com The optimization of these conditions, including catalyst loading and temperature, is essential for achieving good to moderate yields.

The table below illustrates the effect of different conditions on a model thionation reaction.

ParameterCondition ACondition BEffect on Yield/Reaction Time
Thionating Agent Phosphorus Pentasulfide (P₄S₁₀)Lawesson's ReagentLawesson's reagent often allows for milder conditions and may give higher yields. organic-chemistry.orgnih.gov
Solvent TolueneDioxaneToluene is a common solvent for thionation with Lawesson's reagent. numberanalytics.comnih.gov
Temperature RefluxRoom TemperatureHigher temperatures are generally required, but some newer methods work at room temperature. researchgate.netnih.gov
Energy Source Conventional HeatingMicrowave IrradiationMicrowave irradiation can significantly reduce reaction times. mdpi.com

Green Chemistry Principles in Ethanethioamide Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of the chemical processes involved. nih.govyoutube.com Key principles include the use of safer solvents, the development of catalytic reactions, and the pursuit of atom economy. nih.govjddhs.com

One of the primary goals of green chemistry is to replace hazardous solvents with more environmentally benign alternatives. jddhs.com Research has focused on performing reactions in water or using solvent-free conditions. jddhs.comresearchgate.net For instance, an efficient synthesis of thioamides from aldehydes and N-substituted formamides has been developed using water as the solvent and sodium sulfide (B99878) as the sulfur source. organic-chemistry.org

Catalysis is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones. nih.gov The development of transition-metal-free catalytic systems, such as the use of potassium persulfate in the synthesis of aryl thioamides, aligns with this principle. mdpi.com Furthermore, the use of reusable catalysts is a key area of investigation. mdpi.com

Atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is another important consideration. nih.gov Three-component reactions, such as the one involving alkynes, elemental sulfur, and amines, are often highlighted for their high atom economy. organic-chemistry.orgorganic-chemistry.org

The following table summarizes the application of green chemistry principles to thioamide synthesis:

Green Chemistry PrincipleApplication in Thioamide SynthesisExample
Safer Solvents Use of water as a solvent or solvent-free conditions. jddhs.comSynthesis of thioamides from aldehydes and formamides in water. organic-chemistry.org
Catalysis Use of catalytic reagents instead of stoichiometric ones. nih.govPotassium persulfate-promoted synthesis of aryl thioamides. mdpi.com
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.govThree-component synthesis of thioamides from alkynes, sulfur, and amines. organic-chemistry.orgorganic-chemistry.org
Use of Renewable Feedstocks Starting from renewable materials where possible. nih.govWhile not specific to this compound, the principle is a general goal in green chemistry. youtube.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure. nih.govSome modern thionation methods can be performed at room temperature. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these spectra would be dominated by vibrations of the phenyl ring, the hydroxyl group, the secondary thioamide linkage, and the methyl group.

Analysis of Characteristic Functional Group Frequencies

A theoretical analysis of this compound suggests that its IR and Raman spectra would exhibit several key bands corresponding to its constituent functional groups. The comparison between the well-studied oxygen analog, N-(4-hydroxyphenyl)acetamide, and the target thioamide is crucial. The most significant difference would be the replacement of the amide I band (primarily C=O stretching) with vibrations involving the C=S bond.

Expected Characteristic Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
O-H (Phenolic) Stretching3400-3200 (Broad)Position and shape are sensitive to hydrogen bonding.
In-plane bending1260-1180Often coupled with C-O stretching.
N-H (Thioamide) Stretching3300-3100Lower frequency than in amides due to the influence of the thiocarbonyl group.
In-plane bending1550-1510Corresponds to the amide II band in peptides and proteins.
C-H (Aromatic) Stretching3100-3000Typically appear as multiple weak bands.
Out-of-plane bending900-675Strong bands whose positions are indicative of the substitution pattern on the benzene (B151609) ring.
C=C (Aromatic) Ring Stretching1600-1450A series of bands, often sharp, that characterize the phenyl ring.
C=S (Thioamide) Stretching850-600This is a key band for thioamides. It is often weaker in the IR spectrum but stronger in the Raman spectrum compared to the C=O stretch of an amide. Its position can be influenced by coupling with other vibrations.
C-N (Thioamide) Stretching1420-1380This vibration contributes significantly to what is often termed the "thioamide III" band and has more double-bond character than in amides.
C-H (Methyl) Symmetric & Asymmetric Stretching2975-2850Characteristic aliphatic C-H stretching vibrations.
Symmetric & Asymmetric Bending1470-1360Vibrations of the methyl group attached to the thiocarbonyl.

The complementary nature of IR and Raman spectroscopy would be essential in the analysis of this compound. arcjournals.org While polar bonds like O-H and N-H stretches are typically strong in the IR spectrum, the less polar C=S bond is expected to give a more intense signal in the Raman spectrum. researchgate.net

Vibrational Assignments and Potential Energy Distribution (PED)

A complete understanding of the vibrational spectrum requires the assignment of each observed band to a specific molecular motion. This is achieved through theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding normal modes. nih.gov The Potential Energy Distribution (PED) is then calculated to quantify the contribution of each functional group's internal coordinates (like stretching, bending, and torsion) to a given vibrational mode. sigmaaldrich.comresearchgate.net

For this compound, a PED analysis would be critical for untangling the complex vibrations in the fingerprint region (below 1500 cm⁻¹), where significant mixing of C-N stretching, N-H bending, and C=S stretching modes is expected. This analysis would provide a definitive assignment for the characteristic thioamide bands, distinguishing them from other vibrations within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide the foundational data, while 2D NMR techniques would confirm the structural assignments.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

The chemical shifts in both ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. The substitution of the carbonyl oxygen in paracetamol with sulfur to form this compound would induce notable changes in the chemical shifts of nearby nuclei.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
OH ~9.5Singlet (broad)The phenolic proton is acidic and its shift is solvent-dependent.
NH ~10.0 - 11.0Singlet (broad)The thioamide proton is typically deshielded compared to an amide proton and its signal can be broad due to quadrupolar coupling and exchange.
Aromatic H (ortho to OH) ~6.8DoubletThese protons are shielded by the electron-donating hydroxyl group.
Aromatic H (ortho to NHCSCH₃) ~7.6DoubletThese protons are deshielded by the electron-withdrawing thioamide group.
CH₃ ~2.4SingletThe methyl protons adjacent to the thiocarbonyl group would likely be shifted downfield compared to the methyl group in paracetamol.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)Notes
C=S ~200 - 210The thiocarbonyl carbon is significantly deshielded and appears much further downfield than a carbonyl carbon (which is typically ~170 ppm). This is the most diagnostic signal.
C (Aromatic, attached to OH) ~155Shielded by the hydroxyl group.
C (Aromatic, attached to NH) ~135Deshielded by the thioamide group.
CH (Aromatic, ortho to OH) ~115Shielded carbons.
CH (Aromatic, ortho to NH) ~125Deshielded carbons.
C (Aromatic, ipso) ~130The carbon at the point of attachment of the thioamide group.
CH₃ ~30The chemical shift of the methyl carbon would be influenced by the adjacent thiocarbonyl.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show the correlation between the adjacent aromatic protons on the phenyl ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., the aromatic protons and the methyl protons) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the N-H proton to the thiocarbonyl carbon (C=S) and the aromatic carbons, as well as the methyl protons to the thiocarbonyl carbon. This would confirm the connectivity of the thioacetamide (B46855) group to the phenyl ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₈H₉NOS).

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. Cleavage adjacent to the thioamide group is a likely fragmentation pathway.

Expected Key Fragments in Mass Spectrometry:

m/zIdentityFragmentation Pathway
167 [M]⁺ Molecular ion of this compound.
109 [HOC₆H₄NH₂]⁺Loss of the thioacetyl group (•CSCH₃).
108 [OC₆H₄NH]⁺Loss of a hydrogen radical from the p-aminophenol fragment.
77 [C₆H₅]⁺Loss of the entire side chain and hydroxyl group, though less likely to be a major fragment.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In the analysis of this compound, the molecular ion peak [M]⁺ is a critical starting point. For the related compound N-(4-hydroxyphenyl)acetamide (paracetamol), a characteristic fragment peak at m/z=150 is observed, which corresponds to the molecular ion. openaccessjournals.com Further fragmentation of this parent compound often involves the separation of an acetilium ion, resulting in a peak at m/z=106.9. openaccessjournals.com

While direct fragmentation data for this compound is not extensively detailed in the provided search results, the fragmentation patterns of analogous structures, such as N-(4-hydroxyphenyl)acetamide and other aromatic compounds, offer valuable insights. For instance, in the mass spectrum of 4-Hydroxyphenylacetamide, prominent peaks are observed that can be attributed to specific fragmentation pathways. nist.gov The fragmentation of oligosaccharides, for example, often occurs at the glycosidic linkage. researchgate.net Similarly, in peptide analysis, collision-induced dissociation (CID) typically results in the cleavage of the amide bond, producing b- and y-type fragment ions. nih.gov In contrast, electron capture dissociation (ECD) cleaves the amine linkage (N-Cα), yielding c- and z-type ions. nih.gov Understanding these general fragmentation rules for different functional groups and bond types allows for the prediction and interpretation of the mass spectrum of this compound.

A hypothetical fragmentation pathway for this compound could involve the initial loss of the ethanethioamide side chain or cleavage at the C-N bond, leading to characteristic fragment ions that can be identified and used to confirm the compound's structure.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

m/z Value Postulated Fragment Fragmentation Pathway
[M]⁺Molecular IonIntact molecule
[M - CH₃CS]⁺Loss of thioacetyl groupCleavage of the N-C bond
[M - NHCSCH₃]⁺Loss of ethanethioamide groupCleavage of the phenyl-N bond
[C₆H₅OH]⁺Phenol ionCleavage and rearrangement

Note: This table is based on predicted fragmentation patterns and requires experimental verification.

Application of Derivatization-Enhanced Detection Strategies in MS

To improve the sensitivity and detection of certain compounds in mass spectrometry, derivatization techniques are often employed. nih.gov This is particularly useful for enhancing the ionization efficiency of molecules or for introducing a specific tag that facilitates detection. nih.gov For phenolic compounds like this compound, derivatization of the hydroxyl group can be a viable strategy.

One common approach involves reacting the phenolic hydroxyl group with a derivatizing agent such as dansyl chloride. nih.gov This process attaches a "tag" to the molecule, which can improve its chromatographic properties and enhance its signal in the mass spectrometer. nih.gov The optimization of this reaction, including the choice of reagent, solvent, and catalyst, is crucial for achieving high derivatization efficiency. nih.gov For example, studies on 4-hydroxybenzoates have shown that dansyl chloride is an effective derivatizing agent, with sodium bicarbonate being an optimal base catalyst. nih.gov

Another strategy involves the use of short analytical columns in gas chromatography-mass spectrometry (GC-MS) to analyze thermally labile compounds without derivatization. nih.gov This method reduces the residence time of the analyte in the heated column, thereby minimizing thermal degradation. nih.gov While this has been successfully applied to the 25R-NBOH family of compounds, its applicability to this compound would require experimental validation. nih.gov

Table 2: Derivatization Strategies for Enhanced MS Detection

Strategy Derivatizing Agent/Method Target Functional Group Advantage
Chemical TaggingDansyl ChloridePhenolic HydroxylIncreased ionization efficiency and sensitivity
Reduced Thermal DegradationShort Column GC-MSEntire MoleculeAnalysis of thermally labile compounds without derivatization

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of the aromatic ring and the thioamide group gives rise to characteristic absorption bands.

The UV-Vis spectrum of the related compound N-(4-hydroxyphenyl)acetamide nitrate (B79036) shows a lower cut-off wavelength of 305 nm and significant transmittance in the visible region. scialert.netresearchgate.net The main absorption bands for this compound in ethanol (B145695) are observed around 213 nm, 239 nm, 260 nm, and 281 nm. scialert.net For a newly synthesized hydrazone derivative of paracetamol, the wavelength of maximum absorption (λmax) was found at 202 nm, with another peak at 252 nm. mu-varna.bg

The electronic transitions responsible for these absorptions are typically π→π* and n→π* transitions. libretexts.orglibretexts.org The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense. libretexts.org The n→π* transitions, involving the promotion of an electron from a non-bonding orbital (like the lone pairs on sulfur or nitrogen) to an antibonding π* orbital, are typically weaker. libretexts.orglibretexts.org The presence of conjugated systems, such as the aromatic ring in this compound, leads to a smaller HOMO-LUMO energy gap, resulting in absorption at longer wavelengths. libretexts.org

Table 3: UV-Vis Spectroscopic Data for Related Compounds

Compound Solvent λmax (nm) Reference
N-(4-hydroxyphenyl)acetamide nitrateEthanol213, 239, 260, 281 scialert.net
N-[1-(4-hydroxyphenyl)aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzamideNot Specified202, 252 mu-varna.bg

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

For N-(4-hydroxyphenyl)acetamide nitrate, powder XRD analysis has been used to confirm its crystalline nature. scialert.netresearchgate.net In a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, single-crystal X-ray diffraction revealed that the acetamido group is twisted out of the plane of the phenyl ring. nih.gov The crystal structure is stabilized by a network of N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds. nih.gov Similarly, in N-(4-hydroxyphenyl)acrylamide, intermolecular O—H⋯O and N—H⋯O hydrogen bonds link the molecules into two-dimensional sheets. researchgate.net

Hirshfeld surface analysis can be used in conjunction with XRD data to visualize and quantify intermolecular interactions within the crystal. nih.govnih.gov For 2-chloro-N-(4-methoxyphenyl)acetamide, this analysis showed that C⋯H/H⋯C interactions make the largest contribution to the surface area. nih.gov A similar analysis for this compound would provide valuable insights into its crystal packing and the nature of the intermolecular forces at play.

Table 4: Crystallographic Data for a Related Compound: 2-chloro-N-(4-methoxyphenyl)acetamide

Parameter Value Reference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Intermolecular InteractionsN—H⋯O, C—H⋯O, C—H⋯Cl, C—H⋯π nih.gov
Dominant Hirshfeld Surface InteractionC⋯H/H⋯C (33.4%) nih.gov

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

A comprehensive understanding of the structure of this compound is achieved through the integration of data from multiple spectroscopic and spectrometric techniques. taylorandfrancis.comdntb.gov.uaresearchgate.net Mass spectrometry confirms the molecular weight and provides clues about the connectivity of atoms through fragmentation analysis. UV-Vis spectroscopy reveals information about the electronic structure and the presence of chromophores. Finally, X-ray diffraction provides a definitive three-dimensional map of the molecule in the solid state, including precise bond lengths, angles, and intermolecular interactions.

By combining these techniques, a complete and unambiguous structural elucidation can be achieved. iupac.orgnih.gov For instance, the molecular formula determined by high-resolution mass spectrometry can be correlated with the functional groups identified by IR spectroscopy (though not discussed in detail here) and the electronic transitions observed in the UV-Vis spectrum. The fragmentation patterns from MS/MS experiments can then be used to piece together the molecular skeleton, which is ultimately confirmed by the detailed atomic arrangement provided by X-ray crystallography. This integrated approach is essential for the thorough characterization of new chemical compounds. taylorandfrancis.com

Computational and Theoretical Chemistry Investigations of N 4 Hydroxyphenyl Ethanethioamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For N-(4-Hydroxyphenyl)ethanethioamide, DFT calculations offer a detailed understanding of its geometric, electronic, and vibrational characteristics.

Geometry Optimization and Equilibrium Geometries

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine these optimized structures. researchgate.net The process involves calculating bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule. researchgate.net These calculated parameters can then be compared with experimental data, if available, to validate the computational model. The optimized geometry provides a stable conformation from which other molecular properties can be accurately calculated.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, which helps in predicting its behavior in chemical reactions. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different colors on the electron density surface to represent the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms. Blue regions, on the other hand, represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas denote regions of neutral potential. For this compound, the MEP map would highlight the electronegative oxygen and sulfur atoms in red, indicating their role as potential sites for electrophilic interaction, while the hydrogen atoms of the hydroxyl and amine groups would likely be shown in blue, indicating their electrophilic character.

Vibrational Frequency Predictions and Comparison with Experimental Data

Computational methods, particularly DFT, can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. nih.gov These predicted frequencies can be compared with experimental data obtained from infrared (IR) and Raman spectroscopy. researchgate.netnih.gov

The comparison between theoretical and experimental vibrational spectra serves as a powerful validation of the computational model. researchgate.net A good agreement between the calculated and observed frequencies confirms the accuracy of the optimized geometry and the force field used in the calculations. researchgate.net Furthermore, theoretical calculations can aid in the assignment of specific vibrational modes to the observed spectral bands, which can sometimes be challenging to interpret from experimental data alone. nih.gov For this compound, this analysis would involve identifying characteristic vibrational modes such as O-H stretching, N-H stretching, C=S stretching, and various aromatic ring vibrations. scirp.org

Electronic Characteristics and UV-Vis Spectra Prediction

Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The predicted absorption wavelengths (λmax) and oscillator strengths can then be compared with experimental UV-Vis spectra. mdpi.com

The analysis of electronic transitions provides insights into the nature of the excited states, often characterized as π-π* or n-π* transitions. nih.gov For this compound, TD-DFT calculations can predict its UV-Vis absorption bands, which are typically influenced by the chromophoric groups within the molecule, such as the phenyl ring and the thioamide group. The solvent environment can also significantly affect the absorption spectra, and computational models can account for these effects using various solvent models. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers, and they generally have different potential energies.

By systematically rotating specific bonds in this compound and calculating the corresponding energy, a potential energy surface (PES) or energy landscape can be generated. nih.gov This landscape reveals the various stable conformers (local minima) and the energy barriers (transition states) that separate them. nih.gov This analysis helps to identify the most stable conformer, which is the one that is most likely to be observed experimentally. Understanding the conformational preferences and the energy landscape is crucial for comprehending the molecule's structure-activity relationships and its interactions with other molecules. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of a system.

For this compound, MD simulations could offer insights into its dynamic behavior in various environments, such as in aqueous solution or interacting with a biological target. A study on similar N-(4-hydroxyphenyl)-benzamide derivatives used MD simulations to investigate the stability of the ligand-protein complex. nih.gov The simulations showed that the compound could maintain stable interactions within the binding site of acetylcholinesterase, a key drug target. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses from MD trajectories that quantify the stability of the molecule and the flexibility of its constituent parts, respectively. nih.gov

MD simulations are also employed to understand the interactions of molecules with surfaces or membranes. For instance, simulations of hydrolyzed polyacrylamide on a molybdenite surface revealed that the amide groups preferentially move towards the surface, dictating the interaction. mdpi.com For this compound, MD could elucidate its orientation and interactions at a biological membrane interface, a process potentially influenced by the formation of intramolecular hydrogen bonds. nih.gov

Table 2: Potential Applications of Molecular Dynamics (MD) Simulations for this compound

Application AreaPotential InsightsRelevant Analysis
Conformational Analysis Identify stable conformers and the dynamics of their interconversion.RMSD, RMSF, Dihedral Angle Distribution
Solvation Behavior Characterize the hydration shell and hydrogen bonding network with water.Radial Distribution Functions (RDFs)
Ligand-Protein Binding Assess the stability of the compound in a protein binding pocket and identify key interactions.RMSD of complex, Hydrogen Bond Analysis, Binding Free Energy (MM-GBSA)
Membrane Permeation Simulate the process of crossing a lipid bilayer to predict permeability.Potential of Mean Force (PMF) calculations

Quantum Chemical Topology and Electron Density Analysis

Quantum Chemical Topology (QCT) is a theoretical framework that partitions a molecule's electron density to define atoms within a molecule and characterize the chemical bonds between them. lanl.govresearchgate.net The most prominent application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. lanl.gov This method analyzes the topology of the electron density (ρ(r)), a real-space scalar field, to provide a rigorous definition of chemical concepts like atoms, bonds, and molecular structure. sciencesconf.org

The analysis focuses on the critical points (CPs) of the electron density, where the gradient of the density is zero. sciencesconf.org A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the value of its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond. A negative Laplacian (∇²ρ(r) < 0) is characteristic of a shared-electron (covalent) interaction, while a positive Laplacian (∇²ρ(r) > 0) suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.

For this compound, QTAIM analysis could precisely characterize the C=S, C-N, and C-C bonds within the ethanethioamide moiety and the phenyl ring. A study on N-(4-hydroxyphenyl)picolinamide, a related amide, used DFT calculations to analyze the molecular electrostatic potential (MEP) surface, which identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack. researchgate.net Similar analyses, along with QTAIM, could be applied to this compound to understand its electronic structure and reactivity. For example, a recent study used electron density topology to investigate n → π* interactions in amides and thioamides. researchgate.net This type of analysis could reveal subtle electronic effects within the this compound molecule that govern its conformation and interactions.

Table 3: Key Parameters in Quantum Theory of Atoms in Molecules (QTAIM) Analysis

ParameterSymbolChemical Interpretation
Electron Density at BCP ρ(r_bcp)A measure of the bond strength; higher values correlate with stronger bonds.
Laplacian of Electron Density ∇²ρ(r_bcp)Indicates the nature of the interaction. Negative for covalent bonds (electron concentration); positive for closed-shell interactions (electron depletion).
Ellipticity εMeasures the deviation of the electron density from cylindrical symmetry around the bond axis; indicates the π-character of a bond.
Total Electron Energy Density H(r_bcp)The sum of kinetic and potential energy densities. A negative value is another indicator of covalent character.

Mechanistic Studies of N 4 Hydroxyphenyl Ethanethioamide Chemical Reactivity

Reaction Pathways and Transition State Analysis

The study of reaction pathways and the analysis of transition states are fundamental to understanding the chemical behavior of N-(4-Hydroxyphenyl)ethanethioamide. Computational methods, such as those employing Avogadro, ORCA, and IBOView, are instrumental in elucidating these complex mechanisms. youtube.com These tools allow for the modeling of reaction coordinates and the identification of transition state geometries, which are critical saddle points on the potential energy surface that connect reactants to products. youtube.com

For a given reaction, the process typically involves:

Initial Geometry Guess: A reasonable starting geometry for the transition state is proposed. This can be achieved through methods like relaxed surface scans, which are particularly effective for simple bond-forming or bond-breaking events. youtube.com

Transition State Optimization: More computationally intensive methods, such as the Nudged Elastic Band (NEB) method, are then used to refine the transition state structure. The NEB method finds the minimum energy pathway between reactants and products, and the highest point on this path corresponds to the transition state. youtube.com

Frequency Calculations: Once an optimized transition state geometry is found, numerical frequency calculations are performed to confirm that it is a true transition state, characterized by one and only one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

These computational analyses provide a qualitative and quantitative understanding of the energy barriers and the step-by-step molecular transformations involved in the reactions of this compound.

Investigation of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the distribution of electron density within the molecule, which dictates its electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) sites. The Hard and Soft, Acids and Bases (HSAB) theory provides a framework for understanding these interactions. nih.gov According to this theory, electrophiles and nucleophiles are classified as "hard" or "soft" based on their polarizability. nih.gov Hard electrophiles tend to react with hard nucleophiles, and soft electrophiles with soft nucleophiles. nih.gov

In the context of this compound, the key functional groups that determine its reactivity are the hydroxyl (-OH) group on the phenyl ring and the ethanethioamide (-C(S)NH-) group.

Nucleophilic Sites: The sulfur atom of the thioamide group is a prominent soft nucleophilic site. The lone pair of electrons on the sulfur atom makes it susceptible to attack by soft electrophiles. The oxygen atom of the hydroxyl group and the nitrogen atom of the amide can also act as nucleophiles, although their character (hard or soft) can be influenced by the surrounding molecular environment.

Electrophilic Sites: The carbon atom of the thiocarbonyl group (C=S) is an electrophilic site, susceptible to attack by nucleophiles.

The investigation of these sites often involves computational chemistry to generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule.

Redox Chemistry and Oxidation Mechanisms

The redox chemistry of this compound is a crucial aspect of its chemical profile, particularly its interactions with oxidizing agents and its role in enzymatic processes.

The reaction between this compound and diiodine (I₂) is a notable example of its redox behavior. While direct studies on this compound are limited in the provided search results, the reaction of its structural analog, N-(4-hydroxyphenyl)acetamide (paracetamol), with diiodine offers significant insights. In this reaction, paracetamol reacts directly with diiodine to form an ionic salt, {[(PACET)₂H⁺]₂·(I₈)²⁻}, which involves the reduction of iodine to iodide. rsc.org This suggests that the thioamide analogue would likely undergo a similar redox reaction, potentially with different kinetics and products due to the presence of the more easily oxidizable sulfur atom.

The general reaction between a thiosulfate (B1220275) and iodine involves the oxidation of thiosulfate and the reduction of iodine. youtube.com This well-established redox reaction underscores the potential for the thioamide group in this compound to be oxidized by iodine. youtube.com

This compound and related compounds are known to interact with peroxidases, enzymes that catalyze the oxidation of various substrates by hydrogen peroxide. The inhibition of horseradish peroxidase (HRP) by N-(4-hydroxyphenyl)acetamide has been studied as a model for the inhibition of thyroid peroxidase (TPO). rsc.org This inhibition prevents the oxidation of iodides to diiodine by hydrogen peroxide. rsc.org

The general mechanism of peroxidase inhibition by thiol-containing compounds involves the inhibitor acting as an electron donor. nih.govresearchgate.net The inhibitor can reduce the oxidized forms of the enzyme (Compound I and Compound II), thereby interrupting the catalytic cycle. nih.gov For instance, EDTA inhibits HRP-catalyzed iodide oxidation by competing with iodide for the same binding site and acting as an electron donor. nih.gov Spectral studies have shown that inhibitors can reduce Compound I to Compound II, and then more slowly, Compound II back to the native enzyme. nih.gov Thiol-type inhibitors like L-cysteine and glutathione (B108866) have also been shown to inhibit HRP, with kinetic studies revealing a mixed non-competitive type of inhibition mechanism. researchgate.net It is plausible that this compound inhibits peroxidases through a similar mechanism, where the thioamide group plays a key role in the electron donation process.

Metal Complexation and Coordination Chemistry

The ability of this compound to form complexes with metal ions is another important facet of its chemical reactivity. The presence of heteroatoms like sulfur, nitrogen, and oxygen provides potential coordination sites for metal binding.

While specific studies on the complexation of this compound with Fe(III) were not detailed in the provided search results, the general principles of coordination chemistry suggest that such interactions are highly probable. The thioamide group, with its sulfur and nitrogen atoms, and the phenolic hydroxyl group are all potential binding sites for metal ions like Fe(III).

The interaction of related compounds with iron-containing systems, such as the inhibition of FeTPPCl (a model of the active site of TPO) by N-(4-hydroxyphenyl)acetamide, indicates that the phenyl-amide moiety can interact with iron centers. rsc.org The formation of a complex between this compound and Fe(III) would likely involve the coordination of the sulfur and/or nitrogen atoms of the thioamide group and potentially the oxygen of the hydroxyl group to the iron center. The specific coordination geometry and stability of such a complex would depend on factors like pH, solvent, and the presence of other competing ligands.

Bidentate Ligand Behavior

There is a notable lack of specific research in the provided results detailing the bidentate ligand behavior of this compound. However, the coordination chemistry of the closely related oxygen analogue, N-(4-hydroxyphenyl)acetamide, has been studied, offering a strong basis for predicting the behavior of the thioamide derivative.

Studies on N-(4-hydroxyphenyl)acetamide have demonstrated its capacity to act as a bidentate ligand in the formation of metal complexes. For instance, in its complex with iron(III), spectroscopic analysis indicates that coordination occurs through the free electron pair of the oxygen atom of the hydroxyl (-OH) group and the nitrogen atom of the amide (-NH) group. openaccessjournals.comopenaccessjournals.com This chelation forms a stable ring structure with the metal ion. Another potential coordination mode for N-(4-hydroxyphenyl)acetamide is through the oxygen atom of the hydroxyl group and the oxygen atom of the carbonyl group (C=O). openaccessjournals.comopenaccessjournals.com

Based on this evidence from its acetamide (B32628) counterpart and the known coordination chemistry of thioamides, this compound is anticipated to also behave as a bidentate ligand. The thioamide group (-C(S)NH-) is known for its ability to coordinate to metal ions. The "hard and soft acids and bases" (HSAB) theory would predict that the softer sulfur atom of the thioamide group would preferentially coordinate with softer metal ions, while the harder nitrogen atom might coordinate with harder metal ions.

Therefore, the most probable bidentate coordination modes for this compound would involve:

Coordination through the phenolic oxygen and the thioamide sulfur.

Coordination through the phenolic oxygen and the thioamide nitrogen.

The following table summarizes the observed and predicted coordination sites.

CompoundDonor Atom 1Donor Atom 2Metal Ion ExampleEvidence Type
N-(4-Hydroxyphenyl)acetamideHydroxyl OxygenAmide NitrogenFe(III)Spectroscopic openaccessjournals.comopenaccessjournals.com
N-(4-Hydroxyphenyl)acetamideHydroxyl OxygenCarbonyl OxygenFe(III)Postulated openaccessjournals.comopenaccessjournals.com
This compoundHydroxyl OxygenThioamide SulfurNot SpecifiedPredicted
This compoundHydroxyl OxygenThioamide NitrogenNot SpecifiedPredicted

Theoretical Modeling of Metal-Ligand Interactions

Specific theoretical modeling studies focused on the metal-ligand interactions of this compound were not found in the search results.

However, computational studies have been employed to understand the interactions of related molecules. For example, computational and kinetic studies have been used to investigate the inhibitory effects of N-(4-hydroxyphenyl)acetamide on the catalytic activity of enzymes like horseradish peroxidase, which serves as a model for thyroid peroxidase. researchgate.net These studies provide insights into how the molecule interacts with the active sites of metalloenzymes. researchgate.net

For this compound, theoretical modeling would be a valuable tool to:

Determine the preferred coordination mode (O,S vs. O,N chelation).

Calculate the bond energies and geometries of the resulting metal complexes.

Predict the electronic structure and spectroscopic properties of these complexes.

Compare the stability of complexes with different metal ions.

Such computational work would be essential to guide synthetic efforts and to understand the properties of any resulting coordination compounds.

Computational Approaches to Reaction Mechanisms

Direct computational studies on the reaction mechanisms of this compound are not available in the provided search results.

Research on the analogous compound, N-(4-hydroxyphenyl)acetamide, has utilized computational methods to explore its reactivity. For instance, studies have investigated its reaction with diiodine, leading to the formation of a polyiodide salt. researchgate.net Computational analysis, in conjunction with experimental data, helps to elucidate the reaction pathways and the structure of the products. researchgate.net

For this compound, computational approaches could be instrumental in understanding various aspects of its reactivity, such as:

Tautomerism: Investigating the equilibrium between the thione and thiol tautomers.

Oxidation/Reduction Reactions: Modeling the electrochemical properties and predicting the products of redox reactions.

Hydrolysis: Simulating the hydrolysis of the thioamide group to the corresponding amide under acidic or basic conditions.

Reaction with Electrophiles and Nucleophiles: Identifying the most reactive sites for electrophilic or nucleophilic attack.

Biological Activity Mechanisms of N 4 Hydroxyphenyl Ethanethioamide: in Vitro and Theoretical Perspectives

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which bioactive molecules can modulate physiological and pathological processes. The following sections explore the known and theoretical inhibitory potential of N-(4-Hydroxyphenyl)ethanethioamide against various enzymes.

Peroxidase Enzyme Inhibition

Thioamides, as a class of compounds, have been investigated for their ability to inhibit peroxidase enzymes. For instance, studies on various thioamide compounds have demonstrated their potential to interfere with the catalytic cycle of peroxidases like lactoperoxidase, which serves as a model for thyroid peroxidase. scite.ai The mechanism of inhibition often involves the interaction of the thioamide with the enzyme's active site. Thiol-containing inhibitors, a related class, have also been shown to inhibit horseradish peroxidase activity through a mixed non-competitive mechanism. researchgate.net

However, a review of the current scientific literature reveals a lack of specific in vitro studies on the direct inhibitory effects of this compound on peroxidase enzymes. While the thioamide functional group suggests a potential for such activity, dedicated experimental data for this particular compound is not available.

Theoretical Inhibition of Other Enzyme Targets (e.g., HPPD, EGFR)

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition:

HPPD is a crucial enzyme in the catabolism of tyrosine and is a validated target for herbicides. nih.govnih.gov Various classes of chemical compounds, including those with aromatic moieties, have been developed as HPPD inhibitors. nih.gov The inhibition of HPPD disrupts the biosynthesis of essential molecules, leading to effects like bleaching in plants. nih.gov While numerous studies have focused on the discovery of novel HPPD inhibitors, including arylthioacetic acid derivatives rsc.org, there are no specific theoretical or experimental studies in the reviewed literature that investigate the inhibitory potential of this compound against HPPD.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a transmembrane protein that plays a critical role in cell signaling pathways controlling cell growth and proliferation. researchgate.netnih.gov Dysregulation of EGFR signaling is implicated in various cancers, making it a significant target for inhibitor development. researchgate.netnih.govmdpi.comnih.gov Several small-molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain have been developed. researchgate.netnih.govmdpi.comnih.gov Some of these successful inhibitors feature a thioamide or related sulfur-containing functional groups. For example, certain heteroarylthioacetamide derivatives have been shown to be potent and time-dependent inhibitors of EGFR. researchgate.net Similarly, trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives have been developed as novel EGFR kinase inhibitors. researchgate.netnih.gov

Despite the presence of the thioamide group in this compound, which is a feature in some EGFR inhibitors, there is a lack of specific theoretical studies, such as molecular docking or computational analyses, that predict its interaction with and potential inhibition of EGFR.

Receptor Binding Studies (In Vitro and Theoretical)

The interaction between a ligand and a receptor is a fundamental process in pharmacology, dictating the biological response. This section discusses the theoretical underpinnings of these interactions and the computational methods used to predict them, in the context of this compound.

Ligand-Receptor Interaction Theory

The binding of a ligand to a receptor is governed by a variety of non-covalent intermolecular forces, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The specificity of this interaction is determined by the molecular complementarity in shape and chemical properties between the ligand and the receptor's binding site. researchgate.net

The strength of the interaction is quantified by the binding affinity, often expressed as the dissociation constant (Kd) or the association constant (Ka). A lower Kd value signifies a higher binding affinity, meaning the ligand binds more tightly to the receptor. The process of binding can induce a conformational change in the receptor, which in turn triggers a biological signal. This principle, known as "induced fit," is an evolution of the earlier "lock and key" model. researchgate.net

Molecular Docking Simulations for Potential Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method employs search algorithms to explore various binding poses and uses scoring functions to estimate the binding affinity for each pose. Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic behavior of the ligand-receptor complex over time.

A comprehensive search of the scientific literature did not yield any studies that have performed molecular docking simulations specifically with this compound as the ligand against any protein targets. While docking studies are prevalent for a vast array of compounds, including other thioamide derivatives, this particular molecule has not been the subject of such published computational analyses.

Affinity and Selectivity Predictions

Predicting the binding affinity and selectivity of a ligand for its target is a primary goal of computational drug design. High affinity is crucial for a ligand to be effective at low concentrations, while high selectivity ensures that the ligand primarily interacts with its intended target, minimizing off-target effects. Computational methods, including free energy-based simulations and machine learning-based scoring functions, are employed to predict these properties. These predictions are instrumental in prioritizing compounds for further experimental testing.

As there are no available molecular docking or other computational studies for this compound, there are consequently no published predictions regarding its binding affinity or selectivity for any potential protein targets.

Cellular Assays (Non-Clinical)

Cellular assays provide foundational knowledge about a compound's interaction with living cells, including its potential toxicity and antimicrobial properties.

In Vitro Cytotoxicity Against Specific Cell Lines (e.g., MCF-7)

Currently, there is a lack of specific published research detailing the in vitro cytotoxicity of this compound against specific cancer cell lines such as the human breast adenocarcinoma cell line, MCF-7. While its analogue, acetaminophen (B1664979), has been studied in various cell models, direct data for the ethanethioamide derivative remains limited.

However, related research has utilized this compound, also referred to as thioacetaminophen, as a tool to investigate cellular mechanisms. For instance, it was instrumental in an affinity purification study using mouse liver lysate to identify molecular targets of acetaminophen. nih.gov This application, while not a direct cytotoxicity assay, underscores the compound's ability to interact with cellular proteins, a process that can be linked to cytotoxic outcomes. Further targeted studies are required to establish a clear cytotoxicity profile against specific cell lines.

Antimicrobial and Antifungal Activity Mechanisms

As of now, dedicated studies on the specific antimicrobial and antifungal activity and the corresponding action mechanisms of this compound are not available in the public research domain. The biological activities of many sulfur-containing organic compounds suggest that this molecule could possess such properties, but experimental data is needed to confirm and characterize any potential antimicrobial or antifungal effects.

Mechanisms of Analgesic and Antipyretic Action (Non-Clinical/Theoretical)

The analgesic and antipyretic (fever-reducing) properties of acetaminophen are well-documented, but it is not yet established whether this compound shares these therapeutic effects. There is currently no available non-clinical or theoretical research that has investigated the mechanisms by which this specific thioamide might act to reduce pain or fever. Such studies would be necessary to determine if the substitution of sulfur for oxygen in the amide group alters the compound's interaction with pathways related to pain and temperature regulation, such as the cyclooxygenase (COX) enzymes or the endocannabinoid system.

Other Potential Biological Targets and Pathways (e.g., Anti-inflammatory, DNA protection)

While information on its anti-inflammatory or DNA protective roles is sparse, significant findings have identified a novel biological target for this compound that links it to cellular oxidative stress pathways.

A key study utilized thioacetaminophen to probe for direct molecular targets of its oxygen-analogue, acetaminophen. nih.gov This research successfully identified the cytosolic protein Quinone Reductase 2 (NQO2) as a novel binding partner. nih.govacs.org The experiment used a thioacetaminophen-linked affinity matrix to isolate NQO2 from mouse liver lysate, demonstrating a direct physical interaction. nih.gov

Subsequent investigations revealed that this interaction is not benign. The binding of acetaminophen and related compounds to NQO2 was shown to modulate the production of reactive oxygen species (ROS) , specifically superoxide (B77818) anions, in cultured HeLa cells. nih.govacs.org The study suggested that NQO2-mediated superoxide production could represent a new mechanism that contributes to the known toxicity of high doses of acetaminophen. nih.govdundee.ac.ukfigshare.com Since NQO2 is highly expressed in the liver and kidneys—the primary sites of acetaminophen toxicity—this pathway is of significant interest. nih.govacs.org

This finding positions NQO2 as a potential biological target for this compound and implicates the compound in the complex regulation of cellular redox homeostasis. The generation of ROS is a critical cellular process that, when dysregulated, can lead to oxidative stress, cellular damage, and inflammation.

Table 1: Summary of Identified Biological Targets and Pathways for this compound

Section Finding Target/Pathway Method of Identification Implication Source(s)
6.5 Binds to a cytosolic protein. Quinone Reductase 2 (NQO2) Affinity purification from mouse liver lysate using a thioacetaminophen matrix. Establishes NQO2 as a novel off-target. nih.gov
6.5 Modulates cellular processes. Reactive Oxygen Species (ROS) / Superoxide Production Measurement of superoxide levels in cultured HeLa cells in the presence of acetaminophen-like compounds. Links the compound to the generation of oxidative stress, which may augment cellular toxicity. nih.govacs.org

Structure Activity Relationship Sar Studies of N 4 Hydroxyphenyl Ethanethioamide Analogs

Influence of Substituent Effects on Biological Activity

The biological activity of N-(4-Hydroxyphenyl)ethanethioamide analogs can be significantly modulated by the introduction of various substituents on the phenyl ring and modifications to the ethanethioamide side chain. The nature, position, and electronic properties of these substituents can influence the compound's potency, selectivity, and pharmacokinetic profile.

SAR studies on analogous N-phenyl derivatives have shown that the position of a substituent on the aryl ring can drastically affect biological activity. For instance, in a study on (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine, methyl groups at the meta and para positions resulted in greater antibacterial and antifungal activities compared to the ortho-substituted or unsubstituted derivatives researchgate.net. This suggests that steric hindrance from an ortho substituent may be detrimental to activity, a factor that could be relevant for analogs of this compound.

Furthermore, the electronic effects of substituents are critical. In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, a combination of an electron-withdrawing cyano group and a halogen was found to be favorable for FOXM1 inhibition mdpi.com. Similarly, for N-pyrazoline thioamide analogs, replacing a 4-chloro substituent with electron-donating groups like 3,4-dimethoxy or 4-methyl led to a significant loss of antiproliferative activity nih.gov. These findings underscore the importance of the electronic nature of substituents on the phenyl ring in determining the biological activity of this compound analogs.

The thioamide moiety itself is a critical pharmacophore in many biologically active compounds, and its replacement often leads to a loss of activity. For example, replacing the thioamide in ethionamide (B1671405) analogs with an amide resulted in inactive compounds against certain bacterial strains, highlighting the essential role of the thioamide group for bioactivation and efficacy nih.gov.

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of Analogous Compounds

Analogous SeriesSubstituentPositionEffect on ActivityReference
(E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine-CH3meta, paraIncreased antibacterial/antifungal activity researchgate.net
(E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine-CH3orthoDecreased antibacterial/antifungal activity researchgate.net
N-pyrazoline thioamides4-ClparaPotent antiproliferative activity nih.gov
N-pyrazoline thioamides3,4-dimethoxy or 4-methyl-Significant loss of activity nih.gov
N-phenylthieno[2,3-b]pyridine-2-carboxamides-CN and halogen-Favorable for FOXM1 inhibition mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not readily found, the principles can be understood from studies on related structures like amide and thioamide derivatives.

QSAR studies typically involve the calculation of molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. These descriptors are then correlated with biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govfrontiersin.org For example, a QSAR study on a series of 1,3,4-thiadiazole-2-thione derivatives identified a tetra-parametric model that could successfully model their carbonic anhydrase IX inhibitory activity nih.gov.

In another study on biphenyl (B1667301) carboxamide analogs, a QSAR model was developed to predict their analgesic activity. The model, which included two variables, showed a good correlation (R² = 0.800) and predictive ability (predicted R² = 0.7217), indicating its potential to guide the design of new, more potent analogs. medcraveonline.com Similarly, 2D-QSAR analysis of 1,3,4-thiadiazole (B1197879) tethered coumarin (B35378) derivatives yielded a robust model (r² = 0.93) for predicting antiproliferative activity, which was then used to design novel compounds with good binding affinity to the target receptor. elsevierpure.com

For this compound analogs, a QSAR model could help identify key structural features that are critical for their biological activity. This would involve synthesizing a series of analogs with systematic variations in their structure, measuring their biological activity, and then developing a QSAR model to correlate the structural changes with the observed activity. Such a model would be an invaluable tool for predicting the activity of new, unsynthesized analogs, thereby saving time and resources in the drug discovery process. frontiersin.org

Table 2: Examples of QSAR Models for Structurally Related Compounds

Compound SeriesBiological ActivityKey Descriptors/MethodsModel StatisticsReference
1,3,4-Thiadiazole-2-thione derivativesCarbonic Anhydrase IX InhibitionPhysicochemical, topological, and electronic descriptorsTetra-parametric linear model nih.gov
Biphenyl carboxamide analogsAnalgesic ActivityTwo-variable MLR modelR² = 0.800, Predicted R² = 0.7217 medcraveonline.com
1,3,4-Thiadiazole tethered coumarin derivativesAntiproliferative Activity2D-QSAR with MLRr² = 0.93, q²LOO = 0.92 elsevierpure.com
Carbonyl thiourea (B124793) derivativesAnti-amoebic ActivityStepwise-MLR, GA-MLR, GA-PLSPLS model was found to be the best researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. nih.govnih.gov This model can then be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds with the potential to bind to the target receptor. nih.govyoutube.com

Although a specific pharmacophore model for this compound has not been reported, studies on related compounds provide valuable insights. For instance, a pharmacophore modeling study on N-hydroxyphenyl acrylamides as inhibitors of human cancer leukemia K562 cells identified a five-point pharmacophore with two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as key features for activity. researchgate.net This model demonstrated good predictive power and was used to develop a 3D-QSAR model. researchgate.net

In another example, a structure-based pharmacophore model was developed for Akt2 inhibitors, which was then used to screen chemical databases to find novel scaffolds. nih.gov This approach, combined with drug-like filters and ADMET analysis, can significantly streamline the lead discovery process. nih.govnih.gov Virtual screening based on pharmacophore models has been successfully applied to identify inhibitors for various targets, including human nicotinamide (B372718) N-methyltransferase (hNNMT). nih.gov

For this compound, a pharmacophore model could be generated based on its known active analogs or the structure of its biological target, if available. This model would likely include features such as a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the thioamide group), and an aromatic ring. Such a model would be instrumental in identifying novel and structurally diverse analogs with potentially improved biological activity.

Table 3: Pharmacophore Features Identified in Structurally Similar Compounds

Compound ClassTargetIdentified Pharmacophore FeaturesReference
N-hydroxyphenyl acrylamidesHuman cancer leukemia K562 cells2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 2 Aromatic Rings researchgate.net
Akt2 InhibitorsAkt2Structure-based and 3D-QSAR pharmacophore models nih.gov
hNNMT InhibitorshNNMTStructure-based pharmacophore model nih.gov

Relationship between Electronic Properties and Biological Activity

The electronic properties of a molecule, such as its electron distribution, orbital energies, and charge transfer capabilities, play a fundamental role in its interaction with biological targets and, consequently, its biological activity. For this compound analogs, understanding the relationship between their electronic properties and activity is key to designing more effective compounds.

The thioamide group, a central feature of the target compound, has distinct electronic properties compared to an amide. The lower oxidation potential of a thioamide suggests a potential role in electron-transfer processes in biological systems. nih.gov The distribution of electron density, which can be visualized through a Molecular Electrostatic Potential (MEP) map, helps in identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for its interaction with a receptor. researchgate.netmdpi.com

Studies on chalcone (B49325) derivatives, which also possess a hydroxyphenyl group, have shown that the HOMO-LUMO energy gap is an important electronic parameter. materialsciencejournal.orgniscpr.res.in A smaller energy gap suggests that a molecule is more reactive and prone to charge transfer, which can be essential for its biological activity. materialsciencejournal.org For instance, in (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the calculated HOMO-LUMO gap of 3.65 eV indicated the occurrence of intramolecular charge transfer. materialsciencejournal.org

Table 4: Key Electronic Properties and Their Potential Influence on Biological Activity

Electronic PropertySignificanceExample from Analogous CompoundsReference
Oxidation PotentialPotential role in biological electron-transferThioamides have a lower oxidation potential than amides. nih.gov
HOMO-LUMO Energy GapIndicates chemical reactivity and charge transfer abilityA chalcone derivative with a 3.65 eV gap showed intramolecular charge transfer. materialsciencejournal.org
Molecular Electrostatic Potential (MEP)Identifies electrophilic and nucleophilic sites for receptor interactionUsed to analyze charge distribution in hydroxyphenylamino derivatives. mdpi.com
Substituent Electronic EffectsModulates electron density and interaction strengthElectron-withdrawing groups were favorable for activity in N-phenylthieno[2,3-b]pyridines. mdpi.com

Conformational Flexibility and SAR

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. The study of conformational flexibility and its relationship to structure-activity relationships (SAR) is therefore essential for drug design.

For flexible molecules like this compound and its analogs, multiple conformations can exist in equilibrium. Computational methods are often employed to explore the conformational space and identify low-energy, stable conformers. mdpi.comnih.gov A study on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides revealed the existence of two stable conformation pairs, gauche and cis, with the gauche conformer being more stable in the gas phase. unifesp.brresearchgate.net The relative population of these conformers was found to be dependent on the solvent polarity. unifesp.brresearchgate.net

The conformational preferences of a molecule can be influenced by intramolecular interactions, such as hydrogen bonds. In flavonoid analogs containing a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, the orientation of this group relative to the rest of the molecule was a key conformational determinant. mdpi.com

Understanding the bioactive conformation—the specific conformation a molecule adopts when it binds to its target—is a primary goal of conformational analysis. 4D-QSAR is a powerful technique that incorporates conformational flexibility into the QSAR model, helping to hypothesize the active conformation of each compound in a training set. nih.gov By identifying the preferred conformation for biological activity, medicinal chemists can design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

For this compound analogs, a detailed conformational analysis would be necessary to understand how different substituents affect the molecule's preferred shape and how this, in turn, impacts its biological activity.

Derivatization and Analog Development Strategies for N 4 Hydroxyphenyl Ethanethioamide

Synthetic Modification of the Thioamide Moiety

The thioamide group (-(C=S)NH-) is a critical functional moiety in N-(4-Hydroxyphenyl)ethanethioamide and serves as a primary site for synthetic modification. Compared to its oxygen analog, the amide, the thioamide linkage has distinct properties; the carbon-sulfur double bond is a poorer hydrogen bond acceptor, while the nitrogen-hydrogen bond is a more effective hydrogen bond donor. nih.gov These differences can significantly influence molecular interactions and biological activity.

Modification strategies for the thioamide moiety often focus on altering its electronic and steric properties. One common approach in medicinal chemistry is the conversion of amides to thioamides. However, classical sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent can be unsuitable for complex molecules due to competing side reactions, such as the sulfurization of other heterocyclic components. nih.gov Therefore, preferred synthetic routes often involve the direct formation of the thioamide linkage during the coupling step, for instance, by activating a carboxylic acid as an α-thioacyloxyenamide, which then reacts with an amine to form the desired thioamide bond. nih.gov

Furthermore, the thioamide group, like its amide counterpart, can act as a ligand, coordinating with metal ions. The nitrogen and sulfur atoms can participate in chelation, which suggests that metal complexation could be a viable derivatization strategy to alter the compound's stability and delivery. This is analogous to how the parent compound, N-(4-hydroxyphenyl)acetamide, can coordinate with Fe(III) ions through its amide and hydroxyl groups. openaccessjournals.com

Modifications on the Hydroxyphenyl Ring

The hydroxyphenyl ring offers another key site for derivatization, primarily at the phenolic hydroxyl (-OH) group. This group is a significant contributor to the molecule's polarity and can be readily modified to alter its pharmacokinetic profile.

A primary strategy for modifying this ring is esterification. The hydroxyl group can be reacted with various acyl halides to form ester derivatives. google.com For example, a patented process describes the synthesis of esters of the parent amide, N-(4'-hydroxyphenyl)acetamide, with 5-benzoyl-1-methylpyrrole-2-acetic acids. google.com In this strategy, the phenolic hydroxyl group is converted into an ester linkage. This modification serves to mask the polar hydroxyl group, which can increase the lipophilicity of the molecule, potentially enhancing its absorption and distribution characteristics. google.com Such ester derivatives are often designed as prodrugs, which remain intact until they are metabolized in the bloodstream by plasma esterases, releasing the active parent compound. google.com

Beyond esterification, other modifications can be envisioned to modulate the compound's properties. These could include etherification of the hydroxyl group or substitution at other positions on the aromatic ring to fine-tune electronic properties and metabolic stability.

Conjugation and Prodrug Strategies

Prodrug and conjugation strategies are advanced methods used to overcome limitations such as low permeability, enzymatic degradation, and inefficient phosphorylation. nih.gov These approaches aim to improve oral bioavailability and facilitate targeted delivery of the active compound. nih.gov

Prodrug Strategies: A common prodrug approach involves masking polar functional groups, like the hydroxyl group on the hydroxyphenyl ring, to improve pharmacokinetics. nih.gov The ester derivatives described previously are a prime example of this strategy, where the ester linkage is designed to be cleaved in vivo to release the active molecule. google.com Another advanced prodrug strategy is the ProTide technology, which involves masking a monophosphate group as a phosphoramidate. nih.gov This approach helps bypass the often rate-limiting initial phosphorylation step required for the activation of many nucleoside analogs and can be conceptually applied to other molecules requiring phosphorylation for activity. nih.govnih.gov

Conjugation Strategies: Conjugation involves linking the primary molecule to another chemical entity to enhance its properties. Various bifunctional linkers are used for this purpose. For instance, N-hydroxysuccinimide (NHS) esters are widely used to create stable amide bonds by reacting with amine groups. nih.gov While this compound lacks a primary amine, this chemistry is fundamental to many derivatization approaches. More relevant to the thioamide structure is the use of isothiocyanates, which are known to be relatively stable linkers for conjugation. nih.gov These strategies could be employed to attach the molecule to targeting ligands or solubility-enhancing polymers.

Exploration of Novel this compound Derivatives for Enhanced Biological Activity

The rational design of novel derivatives of this compound is aimed at improving its biological activity profile, including potency, selectivity, and pharmacokinetic properties. This exploration is guided by structure-activity relationships and involves synthesizing and screening a library of analogs with systematic modifications.

Key strategies for generating novel derivatives include:

Increasing Lipophilicity: Introducing lipophilic groups can enhance membrane permeability and cellular uptake. This can be achieved by N-substitution on the thioamide or by forming ether or ester linkages at the hydroxyl group. nih.gov

Improving Aqueous Solubility: For compounds with poor solubility, derivatization with polar or ionizable groups can be beneficial. A novel series of 4-oxo-N-(4-hydroxyphenyl) retinamide (B29671) derivatives were synthesized with water-solubilizing moieties to improve their behavior in biological fluids while retaining cytotoxic activity. nih.gov

Bioisosteric Replacement: The thioamide or hydroxyphenyl groups can be replaced with other functional groups (bioisosteres) that have similar steric and electronic properties but may lead to improved metabolic stability or target affinity.

Introduction of Pharmacologically Active Moieties: The core structure can be linked to other biologically active fragments to create hybrid molecules with dual or synergistic effects. For instance, introducing an acetamido group is a known strategy to confer biological activity in some molecular scaffolds. mdpi.com

Below is a table summarizing potential derivatization strategies and their intended outcomes.

Derivatization Strategy Target Moiety Rationale/Goal Example Approach Reference
N-Alkylation/ArylationThioamide NitrogenIncrease lipophilicity, alter steric profile, modulate stability.Reaction with various alkyl or aryl halides. nih.gov
EsterificationHydroxyphenyl -OHMask polarity, create prodrugs for improved absorption.Reaction with acyl halides or carboxylic acids. google.com
EtherificationHydroxyphenyl -OHIncrease metabolic stability compared to esters, alter lipophilicity.Williamson ether synthesis.N/A
Addition of Solubilizing GroupsHydroxyphenyl RingEnhance aqueous solubility and bioavailability.Introduction of phosphate, amino acid, or polyethylene (B3416737) glycol (PEG) chains. nih.gov
Ring SubstitutionHydroxyphenyl RingModulate electronic properties, block metabolic sites.Introduction of halogens or other small groups onto the aromatic ring.N/A

Methodological Approaches to Derivatization for Analytical Purposes

The chemical analysis of compounds like this compound, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), can be challenging. Compounds containing polar functional groups such as phenols and amides/thioamides are often thermally labile and may degrade in the high temperatures of the GC inlet, leading to inaccurate identification. researchgate.netnih.gov To overcome this, chemical derivatization is a common and effective methodological approach.

One widely used technique is acylation. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) are employed to convert the polar N-H and O-H groups into less polar, more volatile, and more thermally stable fluoroacyl derivatives. researchgate.net This process involves reacting the analyte with HFBA, which derivatizes both the amine/amide and phenol (B47542) functional groups. researchgate.net This not only prevents thermal degradation but also improves chromatographic peak shape and can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. researchgate.net

Conversely, alternative analytical methods aim to avoid the derivatization step, which can be time-consuming. One such approach involves modifying the GC-MS instrumentation itself. The use of shorter analytical columns (e.g., 4 to 10 meters) reduces the residence time of the analyte in the heated column. nih.gov This shortened exposure to high temperatures minimizes thermal degradation, allowing for the direct analysis of the non-derivatized, thermally labile compound. nih.gov

The following table compares these two analytical methodologies.

Methodological Approach Description Advantages Disadvantages Reference
Chemical Derivatization The analyte is reacted with a reagent (e.g., HFBA) to convert polar functional groups into more stable and volatile derivatives before GC-MS analysis.Prevents thermal degradation, improves chromatographic performance, provides characteristic mass spectra.Requires an additional sample preparation step, can be time-consuming. researchgate.net
Short Column GC-MS A GC column with a shorter length is used to reduce the time the analyte spends at high temperatures, thus minimizing thermal breakdown.Avoids the need for derivatization, simplifies sample preparation, faster analysis time.May offer lower chromatographic resolution compared to longer columns. nih.gov

Advanced Research Directions and Future Outlook

Multiscale Modeling and Simulation Approaches

The application of computational methods is becoming increasingly integral to understanding the behavior of molecules like N-(4-Hydroxyphenyl)ethanethioamide at various levels of complexity. Multiscale modeling and simulation approaches offer a powerful lens through which to examine the compound's properties and interactions.

Recent studies have employed ab initio and density functional theory (DFT) calculations to investigate the conformational preferences and electronic structures of thioamide-containing peptides. researchgate.net These methods provide a foundational understanding of the molecule's intrinsic properties. For instance, computational studies can elucidate the potential energy surfaces, revealing the most stable conformations of this compound and how it might interact with biological targets. researchgate.net

Furthermore, molecular docking simulations are a key tool in predicting the binding affinity and mode of interaction between this compound and specific proteins. nih.gov This is particularly relevant in drug discovery, where identifying the precise interactions with a target receptor is crucial. For example, docking studies have revealed the importance of the thiocarbonyl group in forming hydrogen bonds with protein residues. nih.gov The integration of these quantum mechanical calculations with classical molecular dynamics simulations allows for a more dynamic and realistic representation of the compound's behavior in a biological environment.

Computational TechniqueApplication in this compound Research
Ab initio CalculationsDetermining fundamental electronic structure and properties.
Density Functional Theory (DFT)Investigating conformational preferences and reaction mechanisms. frontiersin.orgnih.govnih.gov
Molecular DockingPredicting binding modes and affinities with biological targets. nih.gov
Molecular Dynamics (MD)Simulating the dynamic behavior and interactions in a biological system.
Quantum Mechanics/Molecular Mechanics (QM/MM)Studying enzymatic reactions and other processes where electronic changes are critical.

High-Throughput Screening and Combinatorial Chemistry in Thioamide Discovery

The synthesis and screening of large numbers of compounds remain a cornerstone of modern drug discovery. niscpr.res.in High-throughput screening (HTS) allows for the rapid evaluation of vast chemical libraries to identify "hit" compounds with desired biological activity. taylorandfrancis.com In the context of this compound, HTS can be employed to screen derivatives for a wide range of therapeutic targets.

Combinatorial chemistry provides the means to generate these extensive libraries of molecules. niscpr.res.inaccessscience.com By systematically combining a set of building blocks, a large number of structurally related thioamides can be synthesized efficiently. researchgate.net This approach, coupled with HTS, accelerates the discovery of lead compounds with improved potency and selectivity. The development of solid-phase synthesis methods has further streamlined the creation of peptide and small molecule libraries containing the thioamide moiety. niscpr.res.in

Integration of Artificial Intelligence and Machine Learning in Compound Design

Predictive Modeling: AI algorithms can be trained to predict the physicochemical properties, biological activity, and potential toxicity of novel thioamide derivatives based on their molecular structure. mdpi.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. researchgate.net

Generative Models: Generative AI can design entirely new molecules with desired properties. nih.gov By learning the underlying chemical rules from existing data, these models can propose novel this compound analogs that are optimized for specific biological targets.

Synthesis Planning: AI can also assist in the development of efficient synthetic routes for target thioamides, predicting reaction outcomes and suggesting optimal conditions. technologynetworks.com

The integration of AI and ML into the drug discovery pipeline promises to significantly reduce the time and cost associated with bringing new thioamide-based therapeutics to the clinic. nih.gov

Exploration of Novel Mechanistic Pathways

A deeper understanding of how this compound exerts its biological effects is crucial for its development as a therapeutic agent. Research into its mechanisms of action is an active and evolving area. Thioamides are known to be isosteres of amides, meaning they have similar shapes and sizes but different electronic properties. nih.govchemrxiv.org This substitution can lead to altered interactions with biological targets. nih.gov

For instance, the thioamide group is a weaker hydrogen bond acceptor but a stronger hydrogen bond donor compared to the corresponding amide. nih.gov These differences can modulate the binding affinity and selectivity of a compound for its target protein. Furthermore, thioamides can act as bioisosteres to improve metabolic stability and pharmacokinetic profiles. nih.gov

Recent studies have highlighted the diverse pharmacological roles of thioamides, including their use as inhibitors of enzymes like urease and their potential as anticancer and antimicrobial agents. nih.gov The specific mechanisms by which this compound might function in these contexts are a key area for future investigation. For example, some thioamides are prodrugs that are activated by specific enzymes within target organisms. wikipedia.org

Sustainable and Scalable Synthesis in Academic Research

The principles of green chemistry are increasingly influencing synthetic methodologies in both academia and industry. The development of sustainable and scalable synthetic routes for this compound and its derivatives is a critical research direction.

Traditional methods for thioamide synthesis often involve harsh reagents and conditions. researchgate.net However, recent advancements have focused on milder and more environmentally friendly approaches. These include:

Catalyst-free reactions: Some methods utilize water as a solvent and avoid the need for catalysts, reducing waste and energy consumption. organic-chemistry.org

Multicomponent reactions: These reactions combine three or more starting materials in a single step to form the desired product, increasing efficiency and reducing the number of synthetic steps. rsc.orgrsc.org

Use of elemental sulfur: Direct methods employing elemental sulfur as the sulfur source are being explored as a more atom-economical approach. organic-chemistry.orgrsc.org

Deep eutectic solvents (DES): These biodegradable and low-cost solvents are being investigated as green reaction media for thioamide synthesis. rsc.orgrsc.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.